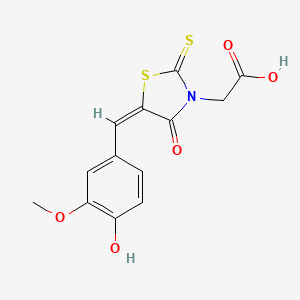![molecular formula C25H19N3O3 B10874032 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10874032.png)
2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(2,3-Dimethylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The structure comprises a quinazolinone core linked to an isoindole-dione moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. The isoindole-dione moiety is then introduced via a nucleophilic substitution reaction, where the quinazolinone intermediate reacts with phthalic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed. Purification processes, including crystallization and chromatography, are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2,3-Dimethylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinone compounds.
Scientific Research Applications
2-{[3-(2,3-Dimethylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as anti-inflammatory and anticancer properties, make it a subject of interest in biological research.
Medicine: Its pharmacological potential is explored for developing new therapeutic agents.
Industry: The compound’s unique properties are utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can inhibit certain enzymes, while the isoindole-dione moiety may interact with cellular receptors, modulating various biological pathways. These interactions contribute to the compound’s observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone share a similar core structure but differ in their substituents and biological activities.
Isoindole-Dione Derivatives: Compounds such as phthalimide have a similar isoindole-dione moiety but lack the quinazolinone core.
Uniqueness
2-{[3-(2,3-Dimethylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione is unique due to the combination of the quinazolinone and isoindole-dione structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H19N3O3 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[[3-(2,3-dimethylphenyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H19N3O3/c1-15-8-7-13-21(16(15)2)28-22(26-20-12-6-5-11-19(20)25(28)31)14-27-23(29)17-9-3-4-10-18(17)24(27)30/h3-13H,14H2,1-2H3 |
InChI Key |
DCGVVQBXGAMLDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)CN4C(=O)C5=CC=CC=C5C4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873962.png)
![4-(4-methoxyphenyl)-11-methyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B10873971.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873976.png)
![Dimethyl 1-[acetyl(1,3-benzothiazol-2-yl)amino]-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10873983.png)
![4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10873986.png)
![(4Z)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873995.png)

![N-(4-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10874009.png)
![7-cycloheptyl-2-(3,4-dimethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10874018.png)
![N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B10874024.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874026.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10874030.png)
![4-[11-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B10874031.png)
![2-[7-(2-hydroxyethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B10874044.png)
